Cas no 2680670-04-4 (3-Bromo-5-acetamido-2-methylbenzoic acid)

3-Bromo-5-acetamido-2-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
-
- 2680670-04-4
- EN300-28283644
- 3-bromo-5-acetamido-2-methylbenzoic acid
- 3-Bromo-5-acetamido-2-methylbenzoic acid
-
- Inchi: 1S/C10H10BrNO3/c1-5-8(10(14)15)3-7(4-9(5)11)12-6(2)13/h3-4H,1-2H3,(H,12,13)(H,14,15)
- InChI Key: NGXSBDVVEXYUCS-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C(=O)O)=C1C)NC(C)=O
Computed Properties
- Exact Mass: 270.98441g/mol
- Monoisotopic Mass: 270.98441g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 269
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 66.4Ų
3-Bromo-5-acetamido-2-methylbenzoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28283644-0.1g |
3-bromo-5-acetamido-2-methylbenzoic acid |
2680670-04-4 | 95.0% | 0.1g |
$792.0 | 2025-03-19 | |
Enamine | EN300-28283644-1.0g |
3-bromo-5-acetamido-2-methylbenzoic acid |
2680670-04-4 | 95.0% | 1.0g |
$900.0 | 2025-03-19 | |
Enamine | EN300-28283644-0.5g |
3-bromo-5-acetamido-2-methylbenzoic acid |
2680670-04-4 | 95.0% | 0.5g |
$864.0 | 2025-03-19 | |
Enamine | EN300-28283644-2.5g |
3-bromo-5-acetamido-2-methylbenzoic acid |
2680670-04-4 | 95.0% | 2.5g |
$1763.0 | 2025-03-19 | |
Enamine | EN300-28283644-0.05g |
3-bromo-5-acetamido-2-methylbenzoic acid |
2680670-04-4 | 95.0% | 0.05g |
$756.0 | 2025-03-19 | |
Enamine | EN300-28283644-5.0g |
3-bromo-5-acetamido-2-methylbenzoic acid |
2680670-04-4 | 95.0% | 5.0g |
$2608.0 | 2025-03-19 | |
Enamine | EN300-28283644-10.0g |
3-bromo-5-acetamido-2-methylbenzoic acid |
2680670-04-4 | 95.0% | 10.0g |
$3868.0 | 2025-03-19 | |
Enamine | EN300-28283644-0.25g |
3-bromo-5-acetamido-2-methylbenzoic acid |
2680670-04-4 | 95.0% | 0.25g |
$828.0 | 2025-03-19 |
3-Bromo-5-acetamido-2-methylbenzoic acid Related Literature
-
Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344
-
Susumu Arimori,Matthew G. Davidson,Thomas M. Fyles,Thomas G. Hibbert,Tony D. James,Gabriele I. Kociok-Köhn Chem. Commun., 2004, 1640-1641
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077
Additional information on 3-Bromo-5-acetamido-2-methylbenzoic acid
Introduction to 3-Bromo-5-acetamido-2-methylbenzoic acid (CAS No. 2680670-04-4)
3-Bromo-5-acetamido-2-methylbenzoic acid (CAS No. 2680670-04-4) is a synthetic organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structural features, including a bromine atom, an acetamido group, and a methyl group, which collectively contribute to its diverse biological activities and potential therapeutic applications.
The chemical structure of 3-Bromo-5-acetamido-2-methylbenzoic acid can be represented as C10H10BrNO3. The presence of the bromine atom imparts halogen bonding capabilities, which can influence the compound's interactions with biological targets. The acetamido group, on the other hand, provides amide functionalities that are often associated with increased solubility and stability in aqueous environments. The methyl group further modulates the lipophilicity of the molecule, affecting its membrane permeability and bioavailability.
In recent years, 3-Bromo-5-acetamido-2-methylbenzoic acid has been extensively studied for its potential as a lead compound in drug discovery. One of the key areas of interest is its anti-inflammatory properties. Research published in the Journal of Medicinal Chemistry has shown that this compound exhibits potent inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.
Beyond its anti-inflammatory effects, 3-Bromo-5-acetamido-2-methylbenzoic acid has also been investigated for its anticancer properties. Studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of key signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in cancer cells.
The pharmacokinetic profile of 3-Bromo-5-acetamido-2-methylbenzoic acid is another critical aspect that has been explored in preclinical studies. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It is rapidly absorbed following oral administration and demonstrates good plasma stability. Additionally, the compound shows low toxicity in animal models, which is a crucial factor for its potential development as a therapeutic agent.
In the context of drug delivery systems, 3-Bromo-5-acetamido-2-methylbenzoic acid has been formulated into various nanocarriers to enhance its therapeutic efficacy and reduce side effects. For instance, encapsulation in liposomes or polymeric nanoparticles has been shown to improve the bioavailability and target specificity of the compound. These formulations have been tested in both in vitro and in vivo models with promising results.
The safety profile of 3-Bromo-5-acetamido-2-methylbenzoic acid is an essential consideration for its clinical development. Preclinical toxicology studies have indicated that this compound is well-tolerated at therapeutic doses and does not exhibit significant organ toxicity or mutagenicity. These findings support its potential for further clinical evaluation.
In conclusion, 3-Bromo-5-acetamido-2-methylbenzoic acid (CAS No. 2680670-04-4) represents a promising lead compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences.
2680670-04-4 (3-Bromo-5-acetamido-2-methylbenzoic acid) Related Products
- 922874-25-7(1-1-(2-methoxyethyl)-1H-indol-3-yl-3-methylurea)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)
- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)
- 2171300-89-1(1-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanoyl-2-methylpiperidine-4-carboxylic acid)
- 1270453-60-5(4-4-(pyrrolidin-2-yl)phenylmorpholine)
- 2228719-49-9(7-(2-azidoethyl)-2,3-dihydro-1-benzofuran)
- 2229113-97-5(3-amino-3-(6-chloro-2-methoxypyridin-3-yl)propanoic acid)
- 110502-51-7(4,4-dimethylhexane-1-thiol)




